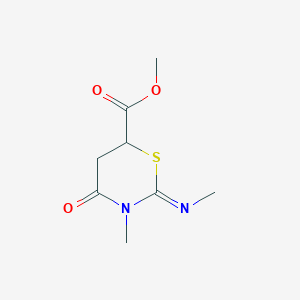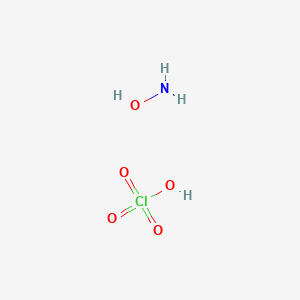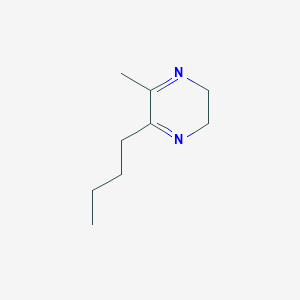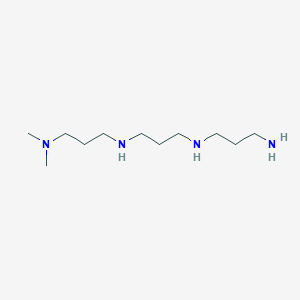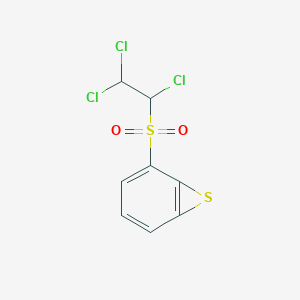
S-Trichlorovinyl benzenethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Trichlorovinyl benzenethiosulfonate, commonly known as TCVB, is a chemical compound that has been widely used in scientific research for many years. TCVB is a thiol-reactive compound that has been used as a cross-linking agent and as a tool for the study of protein structure and function.
Wirkmechanismus
TCVB is a thiol-reactive compound that reacts with the thiol groups on cysteine residues in proteins. This reaction results in the formation of a covalent bond between the TCVB molecule and the protein, which can be used to cross-link proteins or to modify the activity of specific amino acid residues.
Biochemische Und Physiologische Effekte
TCVB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and to induce the formation of protein aggregates. TCVB has also been shown to induce apoptosis in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TCVB in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This can be useful for studying the structure and function of specific proteins. However, TCVB can also have non-specific effects on proteins, which can make interpretation of results more difficult.
Zukünftige Richtungen
1. Development of new TCVB analogs with improved selectivity and specificity for protein modification.
2. Use of TCVB in combination with other cross-linking agents to study protein-protein interactions.
3. Use of TCVB to study the structure and function of nucleic acids.
4. Use of TCVB in drug discovery research to identify compounds that can modulate protein activity.
Synthesemethoden
TCVB is synthesized by reacting trichloroethylene with sodium benzenethiosulfinate in the presence of a strong acid catalyst. The resulting product is purified by recrystallization to obtain pure TCVB.
Wissenschaftliche Forschungsanwendungen
TCVB has been used extensively in scientific research as a cross-linking agent to study protein-protein interactions, protein structure, and protein function. It has also been used to study the structure and function of nucleic acids.
Eigenschaften
CAS-Nummer |
16627-02-4 |
|---|---|
Produktname |
S-Trichlorovinyl benzenethiosulfonate |
Molekularformel |
C8H5Cl3O2S2 |
Molekulargewicht |
303.6 g/mol |
IUPAC-Name |
2-(1,2,2-trichloroethylsulfonyl)-7-thiabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C8H5Cl3O2S2/c9-7(10)8(11)15(12,13)5-3-1-2-4-6(5)14-4/h1-3,7-8H |
InChI-Schlüssel |
GHQFMPNACCACOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl |
Synonyme |
Benzenethiosulfonic acid S-(trichlorovinyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



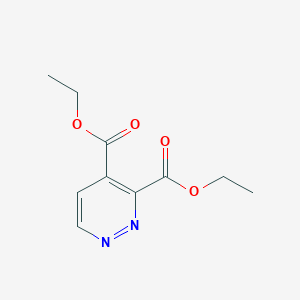
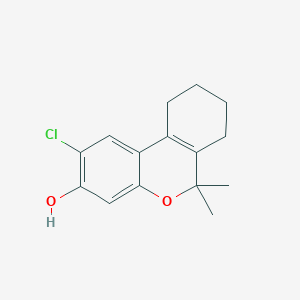

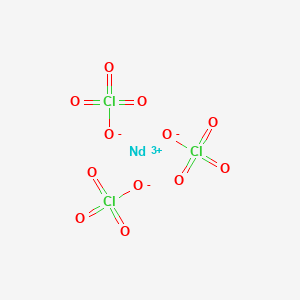

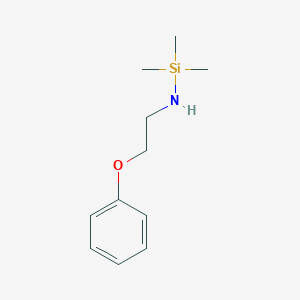


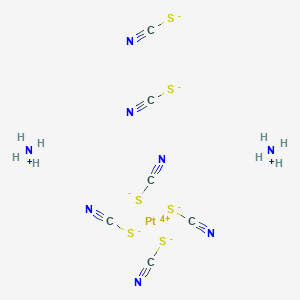
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
